molecular formula C10H8N2O4S B3576453 {[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid

{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid

Cat. No.: B3576453
M. Wt: 252.25 g/mol
InChI Key: BKPGCTZSMBRHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” belongs to a class of compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, and antioxidant properties .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of an oxadiazole ring attached to a phenyl ring via a sulfur atom, and an acetic acid group attached to the same sulfur atom. The phenyl ring would have a hydroxyl group attached to it .

Properties

IUPAC Name

2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-7-3-1-6(2-4-7)9-11-12-10(16-9)17-5-8(14)15/h1-4,13H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPGCTZSMBRHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
Reactant of Route 2
{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
Reactant of Route 3
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{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
Reactant of Route 4
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{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
Reactant of Route 5
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{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
Reactant of Route 6
{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid

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